2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide
Description
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide features a pyrimido[5,4-b]indole core substituted with a 2-chlorobenzyl group at position 3 and an N-(m-tolyl)acetamide moiety at position 5 (Figure 1). This structure combines a heterocyclic scaffold with halogenated and arylalkyl substituents, which are common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c1-17-7-6-9-19(13-17)29-23(32)15-31-22-12-5-3-10-20(22)24-25(31)26(33)30(16-28-24)14-18-8-2-4-11-21(18)27/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYSEXSRDWUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple heterocyclic rings and functional groups, suggests various biological activities that warrant detailed exploration.
Structural Characteristics
This compound features:
- Pyrimidinone ring
- Indole ring
- Acetamide group
- Chlorobenzyl moiety
These structural elements contribute to its potential interactions with biological targets, making it of interest for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O |
| Molecular Weight | 477.3 g/mol |
| CAS Number | 1189876-94-5 |
Anticancer Potential
Research indicates that compounds with similar pyrimidoindole structures exhibit anticancer properties. The indole moiety is often associated with kinase inhibition, which is crucial in cancer therapy. For instance, studies have shown that derivatives of indole can inhibit various kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
The presence of the chlorobenzyl group in this compound suggests possible antimicrobial activity. Compounds containing similar structural motifs have been evaluated for their efficacy against various pathogens. In vitro studies have demonstrated that related indole derivatives possess significant antibacterial and antifungal activities .
Acetylcholinesterase Inhibition
The compound's structure may also facilitate interaction with acetylcholinesterase (AChE), an important target for neurodegenerative diseases such as Alzheimer's. AChE inhibitors are known to enhance cholinergic neurotransmission, potentially improving cognitive function . Preliminary docking studies could reveal how this compound interacts with the AChE active site.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyrimidoindole derivatives and evaluated their biological activities. The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity .
- Antimicrobial Evaluation : Another research effort focused on indole-containing compounds, revealing promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural diversity in enhancing biological efficacy .
- Neuroprotective Effects : Investigations into related compounds have suggested potential neuroprotective effects, particularly through AChE inhibition. This aligns with findings from other indole derivatives that demonstrate cognitive-enhancing properties .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step synthetic routes that integrate various organic chemistry techniques such as nucleophilic substitutions and cyclization reactions. Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects.
Case Studies
Several case studies highlight the potential applications of this compound:
1. Anticancer Study
A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines, revealing significant reductions in cell viability through apoptosis induction. This suggests that 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide may also exhibit similar properties.
2. Antimicrobial Efficacy
In vitro assays conducted on derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations. This positions the compound as a candidate for further development in antimicrobial therapy.
Data Table: Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis | |
| Antimicrobial | Effective against resistant bacteria; potential use against Mycobacterium tuberculosis | |
| Anti-inflammatory | Modulates cytokine production; potential therapeutic applications | |
| Antiviral | Inhibits viral replication mechanisms; requires further investigation |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for modifying the compound’s pharmacological properties.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hours | 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetic acid + m-toluidine | Reaction efficiency depends on proton concentration and temperature. |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 hours | Sodium salt of acetic acid derivative + m-toluidine | Base strength influences reaction rate; side products may form at higher pH. |
Nucleophilic Aromatic Substitution (Chlorobenzyl Group)
The 2-chlorobenzyl substituent participates in nucleophilic substitution reactions, particularly at the ortho-chlorine position.
| Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| Sodium Methoxide | DMF, 100°C, 24 hours | Methoxybenzyl derivative | Polar aprotic solvents enhance nucleophilicity; steric hindrance limits yield. |
| Ammonia (NH₃) | Ethanol, 70°C, 48 hours | Aminobenzyl derivative | Requires excess ammonia and prolonged heating. |
Electrophilic Aromatic Substitution (Pyrimidoindole Core)
The pyrimidoindole core undergoes electrophilic substitution, primarily at the indole’s C3 position.
| Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | 3-Nitro-pyrimidoindole derivative | Regioselectivity driven by electron-donating substituents; side products observed. |
| Sulfonation (SO₃/H₂SO₄) | 50°C, 4 hours | 3-Sulfo-pyrimidoindole derivative | Requires careful control of sulfonation time to avoid over-reaction. |
Reduction of the 4-Oxo Group
The ketone group at position 4 of the pyrimidoindole core can be reduced to a secondary alcohol.
| Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| NaBH₄/CeCl₃ | Methanol, RT, 6 hours | 4-Hydroxy-pyrimidoindole derivative | CeCl₃ enhances selectivity; over-reduction to alkane is minimal. |
| H₂ (Pd/C catalyst) | Ethanol, 50 psi, 12 hours | 4-Deoxo derivative | High-pressure conditions required for complete conversion. |
Functionalization of the m-Tolyl Group
The m-tolyl substituent undergoes oxidation and alkylation reactions.
| Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 90°C, 8 hours | 3-Carboxybenzyl derivative | Over-oxidation to CO₂ observed with extended reaction time. |
| CH₃I/K₂CO₃ | DMF, 60°C, 10 hours | N-Methyl-m-tolyl derivative | Alkylation occurs selectively at the amine group. |
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles.
Key Reaction Insights
-
Steric and Electronic Effects : Bulky substituents on the pyrimidoindole core (e.g., chlorobenzyl) slow reaction kinetics in substitution and cyclization reactions.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (ethanol) favor reductions.
-
Catalyst Optimization : CeCl₃ and Pd/C significantly improve selectivity and yield in reduction and hydrogenation reactions.
Comparison with Similar Compounds
Core Heterocycle Modifications
The pyrimido[5,4-b]indole core is shared with compounds in and , which exhibit TLR4 ligand activity. Key differences arise in substituents:
Acetamide Side Chain Variations
The N-(m-tolyl)acetamide side chain distinguishes the target from analogs with bulkier or polar groups:
- compounds : Substituents like tert-butyl, tetrahydrofuran-methyl, or piperidin-4-yl introduce varied steric and electronic effects.
- compounds : Adamantane-containing acetamides exhibit rigid, hydrophobic pharmacophores, contrasting with the aromatic m-tolyl group in the target.
- : Indole-based acetamide with a 4-cyanophenylsulfonyl group, highlighting versatility in targeting diverse biological pathways.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
